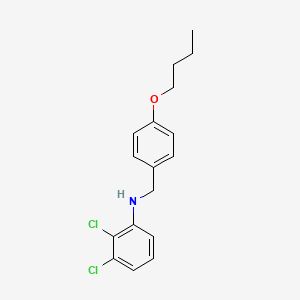
N-(2-Fluorobenzyl)-4-isopropoxyaniline
Vue d'ensemble
Description
Fluorobenzyl compounds are a class of organic compounds that contain a benzyl group (a phenyl ring attached to a CH2 group) with one or more fluorine atoms attached to the phenyl ring . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of fluorobenzyl compounds often involves the reaction of a benzyl halide with a fluorinating agent . The specific synthesis process for “N-(2-Fluorobenzyl)-4-isopropoxyaniline” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of a fluorobenzyl compound like “N-(2-Fluorobenzyl)-4-isopropoxyaniline” would consist of a benzyl group with a fluorine atom attached to one of the carbon atoms in the phenyl ring . The exact structure would depend on the position of the fluorine atom and the presence of any other functional groups .Chemical Reactions Analysis
Fluorobenzyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution reactions, elimination reactions, and reactions with bases . The specific reactions that “N-(2-Fluorobenzyl)-4-isopropoxyaniline” can undergo would depend on its specific structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-Fluorobenzyl)-4-isopropoxyaniline” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
N-(2-Fluorobenzyl)-4-isopropoxyaniline and its derivatives have been extensively studied in the field of chemical synthesis. For instance, ÖztÜrk et al. (2019) conducted a study on the synthesis of N,N-spiro bridged cyclotriphosphazene derivatives with 4-fluorobenzyl pendant arms, revealing insights into structural and stereogenic properties. They also explored DNA interactions and the antimicrobial and cytotoxic activities of these compounds (ÖztÜrk et al., 2019).
Similarly, a study by Elmas et al. (2020) focused on the synthesis of Bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, providing detailed structural characterization and insights into the biological activity and density functional theory (DFT) studies of these compounds (Elmas et al., 2020).
Biological Activities and Applications
In the realm of biological activities, compounds derived from N-(2-Fluorobenzyl)-4-isopropoxyaniline have shown significant potential. The research by Elmas et al. (2017) on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, leading to fully substituted phosphazenes, highlighted their spectroscopic and crystallographic characterizations. This study also touched upon the potential biological implications of these compounds (Elmas, 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound like “N-(2-Fluorobenzyl)-4-isopropoxyaniline” would depend on its specific structure and the conditions under which it is handled. Some fluorobenzyl compounds are known to be hazardous and can cause skin and eye irritation, and may be harmful if inhaled or swallowed .
Orientations Futures
The future directions for research on a compound like “N-(2-Fluorobenzyl)-4-isopropoxyaniline” could include further studies on its synthesis, properties, and potential applications. This could include research on its potential use as an intermediate in the synthesis of pharmaceuticals or other biologically active compounds .
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(2)19-15-9-7-14(8-10-15)18-11-13-5-3-4-6-16(13)17/h3-10,12,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDFYAKXSDNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-4-isopropoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine](/img/structure/B1385422.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)
